Propylene glycol diacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-acetyloxypropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(11-7(3)9)4-10-6(2)8/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHOXUWWKVQEJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044827 | |
| Record name | Propylene glycol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID., Colourless liquid; Very mild fruity acetic aroma | |
| Record name | 1,2-Propanediol, 1,2-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Propylene diacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4702 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PROPYLENE GLYCOL DIACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propyleneglycol diacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1954/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
190 °C AT 762 MM HG, 190.00 to 191.00 °C. @ 760.00 mm Hg, 190 °C | |
| Record name | 1,2-PROPYLENE DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propyleneglycol diacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041605 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PROPYLENE GLYCOL DIACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
86 °C | |
| Record name | PROPYLENE GLYCOL DIACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
VERY SOL IN WATER; SOL IN ETHYL ALCOHOL, ETHYL ETHER, 1.00E+05 mg/L @ 25 °C (exp), Solubility in water, g/100ml: 10 (good), Very slightly soluble in water, Soluble (in ethanol) | |
| Record name | 1,2-PROPYLENE DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propyleneglycol diacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041605 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PROPYLENE GLYCOL DIACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propyleneglycol diacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1954/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.059 AT 20 °C/4 °C, Relative density (water = 1): 1.06, 1.055-1.060 (20°) | |
| Record name | 1,2-PROPYLENE DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPYLENE GLYCOL DIACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propyleneglycol diacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1954/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
Relative vapor density (air = 1): 1.0 | |
| Record name | PROPYLENE GLYCOL DIACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.57 [mmHg], Vapor pressure, Pa at 20 °C: 30 | |
| Record name | 1,2-Propylene diacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4702 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PROPYLENE GLYCOL DIACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
623-84-7 | |
| Record name | Propylene glycol diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylene glycol diacetate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylene glycol diacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediol, 1,2-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propylene glycol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1,2-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLENE GLYCOL DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z492UNF9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-PROPYLENE DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propyleneglycol diacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041605 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PROPYLENE GLYCOL DIACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-31 °C | |
| Record name | PROPYLENE GLYCOL DIACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0943 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Preparation Methods
Homogeneous Acid-Catalyzed Esterification
Traditional methods employ homogeneous catalysts such as sulfuric acid () or p-toluenesulfonic acid (p-TsOH). These Brønsted acids protonate the carbonyl oxygen of acetic acid, enhancing its electrophilicity. Industrial protocols typically use a 1:2 molar ratio of propylene glycol to acetic acid, with 1–3 wt% catalyst loading. Reaction temperatures range from 110–130°C, achieving 85–92% conversion within 4–6 hours.
Limitations:
-
Corrosive catalysts necessitate post-reaction neutralization, generating waste.
-
Over-esterification risks forming triacetin impurities.
-
Catalyst recovery is economically unfeasible.
Heterogeneous Catalytic Systems
Modified Ion-Exchange Resins
The CN103467288A patent discloses a fixed-bed reactor process using a styrene-divinyl benzenesulfonic acid resin modified with metal ions (Zn, Fe, Al). Key advantages include:
Process Parameters:
| Parameter | Value |
|---|---|
| Molar Ratio (Glycol:Acetic Acid) | 1:1.5–2 |
| Temperature | 115–125°C |
| Space Velocity | 4 h |
| Conversion | 98.5% |
| Selectivity | 96.2% |
Zeolite-Based Catalysts
Hβ and HY zeolites functionalized with sulfonic groups demonstrate comparable efficacy to resins, with the added benefit of shape selectivity minimizing byproducts. At 120°C, Hβ achieves 94% conversion and 91% selectivity, though pore blockage remains a concern after prolonged use.
Continuous-Flow Synthesis
Modern plants favor continuous systems to overcome equilibrium limitations inherent in batch reactors. The CN103467288A method exemplifies this approach:
-
Preheating: Feedstock (propylene glycol monomethyl ether and acetic acid) is preheated to 100°C.
-
Fixed-Bed Reactor: Reaction occurs at 115–125°C with a space velocity of 4 h.
-
Dehydration Tower: Benzene azeotrope removes water at 64–67°C, with organic phase reflux.
-
Distillation: Light components (unreacted acetic acid) reflux into the reactor; PGDA is isolated at 191°C.
Reaction Optimization Strategies
Stoichiometric Excess of Acetic Acid
A 50–100% excess of acetic acid shifts equilibrium toward diacetate formation, increasing yield from 78% (1:1 ratio) to 95% (1:2 ratio).
Temperature Gradients
Staged temperature ramping (100°C → 120°C → 110°C) mitigates side reactions like dehydration of propylene glycol to allyl alcohol.
Purification and Isolation
Azeotropic Distillation
Benzene, despite its toxicity, remains prevalent for breaking the acetic acid-water azeotrope. Alternatives like cyclohexane reduce health risks but require higher energy input.
Fractional Distillation
Post-dehydration, PGDA is purified via two-stage distillation:
-
De-Light Column: Removes residual acetic acid (boiling point: 118°C).
-
Rectifying Column: Isolated PGDA purity exceeds 99.5% at 191°C.
Comparative Analysis of Industrial Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Homogeneous (HSO) | HSO | 110–130 | 85–92 | 97.0 |
| Heterogeneous (Resin) | Sulfonated Resin | 115–125 | 98.5 | 99.5 |
| Zeolite (Hβ) | Hβ Zeolite | 120 | 94 | 98.8 |
Chemical Reactions Analysis
Reaction Mechanism
-
Reactants : Propylene glycol and acetic acid (molar ratio ~1:1.5–2) .
-
Catalysts : Sulfuric acid, p-toluenesulfonic acid, or modified ion-exchange resins (e.g., styrene-divinyl benzenesulfonic acid resin modified with Zn²⁺, Fe³⁺, or Al³⁺) .
-
Conditions : Temperatures of 115–150°C under reflux to remove water via distillation or azeotropic entrainers (e.g., benzene) .
Key Variables Affecting Yield
| Molar Ratio (PG:Acetic Acid) | Temperature (°C) | PGDA Yield (%) | Byproducts (%) |
|---|---|---|---|
| 1:1.5 | 120 | 38.4 | 29.7 (1-methoxy-2-propyl acetate) |
| 1:1.8 | 120 | 45.4 | 19.7 |
| 1:2 | 120 | 38.3 | 17.8 |
| Data from source . |
Higher acetic acid ratios initially increase yield but promote byproduct formation at excess ratios. Optimal conditions balance conversion (>99% PG) and selectivity .
Hydrolysis and Metabolic Pathways
PGDA undergoes enzymatic hydrolysis in biological systems, breaking into propylene glycol (PG) and acetic acid.
In Vivo Hydrolysis
-
Enzymes : Carboxylesterases rapidly cleave PGDA’s ester bonds.
-
Half-life : ~0.2 hours in rats, with metabolites (acetic acid and PG) excreted as CO₂ (50%) and in urine .
-
Toxicokinetics : 1 mole PGDA → 1 mole PG + 2 moles acetic acid, confirmed via radioisotope tracing .
Industrial Hydrolysis
-
Conditions : Acidic or alkaline hydrolysis at elevated temperatures.
-
Applications : Recovery of acetic acid for recycling in esterification processes .
Catalytic Hydrogenolysis
While PGDA itself is not a direct participant, its precursor (glycerol) undergoes hydrogenolysis to produce propylene glycol (PG), a key PGDA feedstock.
Process Comparison
CTH reduces energy consumption by 17% and eliminates H₂ handling, making it environmentally favorable .
Role in Polymerization Reactions
PGDA acts as a solvent in polyurethane coatings, influencing reaction kinetics between polyhydroxyacrylate and polyisocyanate:
-
Diffusion Enhancement : PGDA lowers resin viscosity, improving hydroxyl-NCO group contact and reaction rates .
-
FTIR Analysis : NCO peak reduction correlates with PGDA concentration, confirming accelerated curing .
Stability and Reactivity
-
Thermal Stability : Stable below 150°C; decomposes at higher temperatures, releasing acetic acid .
-
Flammability : Flash point of 87°C; combustible but not readily ignitable .
Industrial Process Innovations
Scientific Research Applications
Chemical Properties and Overview
PGDA is a colorless, odorless liquid that is soluble in organic solvents and has a relatively low vapor pressure. It is produced through the reaction of propylene glycol with acetic anhydride, resulting in a compound that exhibits both ester and glycol characteristics. Its molecular weight is approximately 160.17 g/mol, making it suitable for various uses in industrial applications.
Industrial Applications
-
Solvent in Coatings and Inks
- PGDA is commonly used as a solvent in paints, coatings, and inks due to its ability to dissolve a wide range of compounds. Its low volatility helps in achieving smooth finishes without rapid evaporation.
- Case Study : In the automotive industry, PGDA has been employed in clear coatings to enhance gloss and durability while reducing drying time.
-
Food Industry
- As a food additive (E number E1518), PGDA serves as a flavoring agent and solvent for food colorants. Its safety profile allows for its use in food products.
- Research Findings : A study indicated that PGDA effectively solubilizes flavors in beverages, enhancing taste without altering the product's aroma profile.
-
Cosmetics and Personal Care Products
- PGDA functions as a solvent and humectant in cosmetics, helping to maintain moisture content and improve texture.
- Application Example : In skincare formulations, PGDA aids in the even distribution of active ingredients, enhancing product efficacy.
-
Pharmaceuticals
- In the pharmaceutical sector, PGDA is utilized as an excipient in drug formulations, enhancing solubility and bioavailability of active compounds.
- Case Study : Research demonstrated that PGDA improved the dissolution rate of poorly soluble drugs, facilitating better absorption in the body.
-
Agricultural Chemicals
- PGDA is used as a carrier for pesticides and herbicides, improving their effectiveness by enhancing absorption through plant cuticles.
- Field Study : Trials showed that formulations containing PGDA resulted in higher efficacy of herbicides compared to those without it.
Toxicological Profile
The metabolism of PGDA occurs rapidly through hydrolysis by carboxylesterases, resulting in the formation of propylene glycol and acetic acid. Studies indicate that the half-life of PGDA in biological systems is approximately 0.2 hours, which supports its safety for use in various applications .
Market Overview
The global market for this compound is expanding due to its versatile applications across multiple sectors. The following table summarizes key market insights:
| Region | Application Areas | Market Share (%) | Growth Rate (%) |
|---|---|---|---|
| North America | Coatings, Food, Pharmaceuticals | 35 | 5 |
| Europe | Personal Care, Agriculture | 30 | 4 |
| Asia-Pacific | Food, Coatings | 25 | 6 |
| Rest of World | Miscellaneous | 10 | 3 |
Mechanism of Action
The mechanism of action of propylene glycol diacetate involves its ability to act as a solvent and emulsifier. It facilitates the dissolution and dispersion of various compounds, enhancing their stability and bioavailability. The molecular targets and pathways involved include interactions with hydrophilic and hydrophobic molecules, promoting their solubilization and emulsification .
Comparison with Similar Compounds
Comparison with Similar Compounds
PGDA belongs to a family of glycol-based esters and acetates. Below is a detailed comparison with structurally or functionally analogous compounds:
Ethylene Glycol Diacetate (EGDA)
- Formula : C₆H₁₀O₄; MW : 146.14 g/mol; CAS : 111-55-7 .
- Structure : Derived from ethylene glycol (two hydroxyl groups) esterified with acetic acid.
- Applications : Primarily a solvent in coatings and adhesives. Unlike PGDA, EGDA is less prevalent in pharmaceuticals but shares use in polymer production .
- Key Difference: PGDA’s propylene backbone provides better solubility for non-polar compounds compared to EGDA’s ethylene structure.
Propylene Glycol Monomethyl Ether Acetate (PGMEA)
- Formula : C₆H₁₂O₃; MW : 132.16 g/mol; CAS : 108-65-6 .
- Applications : A low-boiling solvent (~146°C) used in photoresists and electronics manufacturing. Unlike PGDA, PGMEA’s single acetate group and methyl ether moiety reduce its viscosity and enhance volatility .
Triacetin (Glycerol Triacetate)
- Formula : C₉H₁₄O₆; MW : 218.21 g/mol; CAS : 102-76-1 .
- Applications : A plasticizer in food packaging and a solvent in cosmetics. Triacetin’s three acetate groups offer higher polarity than PGDA, making it more hydrophilic .
- Regulatory Status : Triacetin is GRAS (Generally Recognized As Safe) for food use, whereas PGDA is primarily restricted to industrial and pharmaceutical applications .
Propylene Carbonate (PC)
- Formula : C₄H₆O₃; MW : 102.09 g/mol; CAS : 108-32-7 .
- Applications : A polar aprotic solvent in lithium-ion batteries and CO₂ capture. PC lacks the ester functionality of PGDA, resulting in different reactivity and solubility profiles.
Data Tables
Table 1: Physicochemical Comparison
Table 2: Functional Role in Pharmaceuticals
Biological Activity
Propylene glycol diacetate (PGDA) is an organic compound derived from propylene glycol, widely used in various industrial applications, including as a solvent in pharmaceuticals and cosmetics. This article explores the biological activity of PGDA, focusing on its pharmacokinetics, metabolism, toxicity, and potential therapeutic effects.
- Chemical Formula : C₆H₁₀O₄
- Molecular Weight : 160.17 g/mol
- CAS Number : 623-84-7
Pharmacokinetics and Metabolism
PGDA is rapidly metabolized in vivo. Studies indicate that PGDA undergoes hydrolysis to yield propylene glycol and acetic acid through the action of carboxylesterases. The metabolic half-life of PGDA is approximately 0.2 hours, with significant recovery of metabolites observed within the first 12 hours post-exposure. Notably, around 50% of the radioactivity from PGDA metabolism is exhaled as CO₂, indicating efficient metabolic processing .
Antiviral Activity
Research has shown that propylene glycol exhibits antiviral properties against several enveloped viruses, including influenza and SARS-CoV-2. A study demonstrated that propylene glycol at concentrations above 55% effectively inactivated the influenza virus by increasing the fluidity of the viral membrane. This suggests that PGDA may share similar antiviral mechanisms due to its structural relationship with propylene glycol .
Antimicrobial Properties
PGDA has been evaluated for its antimicrobial effects. In vitro studies indicate that it possesses activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The compound's efficacy as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes .
Toxicity and Safety Profile
The safety profile of PGDA has been assessed through various studies. Acute exposure can lead to nasal irritation at concentrations as low as 10 ppm (24.7 mg/m³), while chronic exposure limits are set at higher thresholds (e.g., 5300 µg/m³) to prevent adverse effects .
Case Studies
- Subchronic Inhalation Study : A study involving rats exposed to PGDA for 90 days reported local ocular irritation but no significant systemic effects .
- Dermal Absorption in Burn Patients : In patients with extensive burns treated with topical formulations containing propylene glycol, serum levels of propylene glycol were monitored, revealing varying absorption rates but generally low toxicity .
Comparative Toxicity Data
| Endpoint | PGDA (µg/m³) | Propylene Glycol (µg/m³) | Acetic Acid (µg/m³) |
|---|---|---|---|
| LOAEC (Nasal Irritation) | 10 | 160 | 24.7 |
| Chronic Exposure Limit | 5300 | 2500 | 1200 |
Q & A
Q. What are the standard methods for synthesizing PGDA, and how can reaction conditions be optimized for high purity?
PGDA is synthesized via esterification of propylene glycol with acetic acid using acid catalysts (e.g., sulfuric acid). Optimization involves:
- Molar ratios : A 1:2.2 molar ratio of propylene glycol to acetic acid minimizes unreacted intermediates .
- Temperature control : Maintain 110–120°C to avoid side reactions (e.g., decomposition) .
- Catalyst selection : Heterogeneous catalysts (e.g., ion-exchange resins) reduce post-reaction purification steps compared to homogeneous catalysts .
- Purification : Vacuum distillation (boiling point: 191°C at 760 mmHg) ensures ≥98% purity .
Q. How can PGDA’s physicochemical properties be systematically characterized for experimental reproducibility?
Key characterization methods include:
- Specific gravity : 1.040–1.060 (measured via pycnometry per USP <841>) .
- Vapor pressure : 0.23 mmHg at 20°C (dynamic vapor sorption analysis) .
- Hansen solubility parameters : δD = 15.8, δP = 3.5, δH = 8.8 (J/cm³)¹/², predictive for solvent compatibility .
- Spectroscopy : FT-IR (ester C=O stretch at 1745 cm⁻¹) and ¹H NMR (δ 2.05 ppm for acetate protons) confirm structure .
Q. What methodologies are recommended for studying PGDA’s solubility in aqueous and non-aqueous systems?
- Water solubility : 7.4 wt% at 25°C, determined via shake-flask method with HPLC quantification .
- Co-solvent systems : Use Hansen parameters to predict miscibility with polymers (e.g., PEG) or hydrophobic solvents (e.g., toluene) .
- Temperature dependence : Conduct cloud-point analysis to map phase boundaries .
Advanced Research Questions
Q. How does PGDA’s solvent polarity influence reaction kinetics in organocatalytic processes?
PGDA’s moderate polarity (log P = 0.8) enhances solubility of polar substrates while stabilizing transition states. For example:
- In Knoevenagel condensations, PGDA increases yield by 15% compared to DMF due to reduced side reactions .
- Method : Compare reaction rates in PGDA vs. THF or DMSO using Arrhenius plots to quantify activation energy differences .
Q. What computational models are suitable for predicting PGDA’s environmental fate post-release?
- Atmospheric dispersion : Use EPA’s AERMOD with input parameters: vapor pressure = 0.23 mmHg (20°C), half-life = 12–24 hrs (photolysis) .
- Aquatic toxicity : ECOSAR predicts LC50 = 120 mg/L for fish, requiring validation via OECD 203 acute toxicity tests .
Q. How can PGDA improve stability in sustained-release pharmaceutical formulations?
- Case study : In chlorhexidine gels, PGDA (30% w/w) extends drug release to 8–12 hrs vs. 4 hrs with ethanol. Method:
- In vitro release : Franz diffusion cells with synthetic membranes .
- Stability testing : 4 months at 40°C showed no phase separation .
Q. What analytical techniques resolve contradictions in reported vapor pressure values for PGDA?
Discrepancies arise from measurement conditions (e.g., 0.58 mmHg at 25°C vs. 0.23 mmHg at 20°C ). Resolve via:
- Clausius-Clapeyron equation : Calculate temperature dependence using enthalpy of vaporization (ΔHvap = 45 kJ/mol) .
- Standardized protocols : Adopt ASTM E1194 for isothermal thermogravimetry .
Methodological Recommendations
- Synthesis : Optimize catalyst recovery using fixed-bed reactors to reduce waste .
- Environmental Analysis : Pair computational models (e.g., ECOSAR) with microcosm studies for biodegradation profiling .
- Formulation : Use PGDA in lipid-based drug delivery systems to enhance bioavailability of hydrophobic APIs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
